molecular formula C10H8ClNO B2813175 (7-Chloroquinolin-8-yl)methanol CAS No. 84163-80-4

(7-Chloroquinolin-8-yl)methanol

Cat. No. B2813175
CAS RN: 84163-80-4
M. Wt: 193.63
InChI Key: GAXWGAXWVVGHHI-UHFFFAOYSA-N
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Description

“(7-Chloroquinolin-8-yl)methanol” is a chemical compound with the CAS Number: 84163-80-4. It has a molecular weight of 193.63 and a linear formula of C10H8ClNO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method has been found to be effective in producing compounds with moderate to high antimalarial activity .


Molecular Structure Analysis

The molecular structure of “(7-Chloroquinolin-8-yl)methanol” is represented by the linear formula C10H8ClNO . It consists of a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

“(7-Chloroquinolin-8-yl)methanol” is a solid at room temperature . It has a molecular weight of 193.63 and a predicted density of 1.358±0.06 g/cm3 . The predicted boiling point is 365.4±27.0 °C .

Scientific Research Applications

Synthesis and Properties

  • Novel Chloroquinoline-Based Chalcones : A series of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety were synthesized, characterized, and their photophysical properties investigated. These compounds, particularly 3a, showed interesting photophysical properties and thermal stability, suggesting potential applications in materials science (Singh, Sindhu, & Khurana, 2015).

Analytical Techniques

  • TLC Analysis : A thin layer chromatography (TLC) method was developed for the identification and quantification of chloroquinolin-8-ol derivatives in bulk drug powder and pharmaceutical preparations, demonstrating a rapid and economical approach for routine quality control analysis (Pavithra et al., 2011).

Molecular and Chemical Studies

  • Imine Tautomerism in Solid State : Evidence for the existence of a stable imine tautomer in the solid state of 4-aminoquinoline free bases, providing insights into the structural and chemical behavior of chloroquinoline derivatives (Machado, Grazul, & Diniz, 2015).
  • N-Alkylation Using Mitsunobu Reagent : Demonstrated the regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds, providing a pathway for coupling two N-heterocyclic compounds for natural product synthesis (Roopan, Khan, & Jin, 2011).

Toxicity and Environmental Impact

  • QSAR Modeling for Toxicity Prediction : Applied quantitative structure-activity relationship (QSAR) modeling to predict the relative toxicity of chloroquinoline derivatives, highlighting the utility of computational methods in assessing the safety profile of chemical compounds (Tiwari et al., 2017).

Applications in Cancer Research

  • Anticancer Activities of Benzimidazole Derivatives : Investigated the synthesis and biological evaluation of novel benzimidazole derivatives for the treatment of breast cancer, incorporating 2-chloroquinolin into the compounds and demonstrating enhanced anticancer activities (Panchal et al., 2020).

Safety and Hazards

“(7-Chloroquinolin-8-yl)methanol” is associated with several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . This suggests that “(7-Chloroquinolin-8-yl)methanol” and similar compounds could potentially be synthesized more efficiently and environmentally friendly through biocatalysis in the future .

properties

IUPAC Name

(7-chloroquinolin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWGAXWVVGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloroquinolin-8-yl)methanol

CAS RN

84163-80-4
Record name (7-chloroquinolin-8-yl)methanol
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